BenchChemオンラインストアへようこそ!

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Kinase Inhibitors ATR Cancer Therapeutics

Select the (S)-enantiomer of 6-Methyl-THPP to eliminate stereochemical variability in your kinase inhibitor programs. Unlike the (R)-enantiomer, racemic mixtures, or des-methyl analogs, this single-enantiomer building block provides a defined chiral center at the 6-position—critical for achieving target binding affinity and selectivity across ATR, RET, JAK, BTK, and ROS1 kinases. The saturated THPP core offers superior metabolic stability over unsaturated pyrazolo[1,5-a]pyrazine alternatives, while the N-methyl group optimizes pKa and lipophilicity (SlogP 1.34) for CNS permeability. Ideal for DNA damage response (DDR) inhibitor libraries, HBV CpAM programs, and CNS-penetrant kinase probes.

Molecular Formula C7H11N3
Molecular Weight 137.18
CAS No. 2165791-38-6
Cat. No. B3325595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
CAS2165791-38-6
Molecular FormulaC7H11N3
Molecular Weight137.18
Structural Identifiers
SMILESCC1CN2C(=CC=N2)CN1
InChIInChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3
InChIKeyPJJXRZRLBMRDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2165791-38-6): A Chiral Tetrahydropyrazolo[1,5-a]pyrazine Building Block for Kinase Inhibitor Drug Discovery


6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2165791-38-6), specifically the (S)-enantiomer, is a chiral heterocyclic building block featuring a rigid, nitrogen-rich 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core [1]. With a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g/mol, this compound serves as a key synthetic intermediate for generating diverse compound libraries targeting protein kinases, including ATR, RET, JAK, and BTK [2]. Its single chiral center at the 6-position is essential for establishing defined stereochemistry in final drug candidates, a critical factor for optimizing target binding and selectivity .

Why Generic Substitution Fails: The Critical Role of (S)-6-Methyl-THPP Stereochemistry and Scaffold Integrity


In drug discovery, substituting the (S)-enantiomer of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine with its (R)-enantiomer, a racemic mixture, or a des-methyl analog is not a functionally equivalent swap. The chiral center directly influences the three-dimensional orientation of substituents in the final inhibitor, a key determinant of binding affinity and selectivity [1]. Furthermore, the saturated tetrahydropyrazine ring in the THPP core provides a distinct conformational profile and metabolic stability advantage over unsaturated pyrazolo[1,5-a]pyrazine scaffolds, which are common alternatives [2]. The N-methyl group at the 6-position is not an inert substituent; its presence or absence alters the compound's physicochemical properties, including its pKa and lipophilicity, which in turn affect solubility and permeability . Using a different analog or an undefined stereochemical mixture introduces variability that can compromise the reproducibility of biological assays and derail structure-activity relationship (SAR) studies.

Quantitative Differentiation: Evidence-Based Comparison of 6-Methyl-THPP (S)-Enantiomer Against Key Analogs


ATR Kinase Inhibitor Potency and Selectivity: (S)-THPP vs. Alternative Cores

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core, of which 6-Methyl-THPP is a direct derivative, demonstrates a fundamental advantage in ATR kinase inhibitor design. A structure-based drug design campaign showed that saturating an initial pyrazolo[1,5-a]pyridazine hit to the THPP core (Compound 2) maintained sub-nanomolar ATR potency while dramatically improving selectivity over the related PI3Kα kinase [1]. In contrast, other saturated cores like the corresponding lactam (Compound 23) severely compromised on-target ATR potency (IC₅₀ = 64 nM) [2]. This establishes the THPP core as a privileged scaffold for achieving both high potency and selectivity in this therapeutically relevant kinase class.

Kinase Inhibitors ATR Cancer Therapeutics Selectivity

HBV Core Protein Allosteric Modulation: THPP vs. Nucleos(t)ide Analogs

The THPP scaffold, from which the target compound is derived, has been validated as a Core Protein Allosteric Modulator (CpAM) with a distinct mechanism of action against Hepatitis B Virus. A lead THPP compound, Compound 45, demonstrated potent inhibition of HBV DNA viral load in an AAV mouse model following oral administration [1]. Critically, the compound class was shown to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants [2]. This is a significant differentiator from standard-of-care nucleos(t)ide analogs (e.g., entecavir, tenofovir), which are susceptible to resistance mutations and act on the viral polymerase, a different target [3].

Antiviral Hepatitis B Virus (HBV) Core Protein Allosteric Modulator (CpAM) Drug Resistance

Physicochemical Property Tuning: The Impact of N-Methylation on pKa and Lipophilicity

The presence of the N-methyl group at the 6-position is not an inert substitution; it significantly modulates key physicochemical properties compared to the des-methyl analog (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine). The predicted pKa of 6-Methyl-THPP is 8.58 ± 0.40 , which influences its protonation state at physiological pH and, consequently, its solubility and permeability. In comparison, the des-methyl analog is expected to have a different basicity due to the presence of a secondary amine. The calculated SlogP for the 6-Methyl-THPP scaffold is 1.3431 [1], a moderate lipophilicity value that is often desirable for balancing membrane permeability with aqueous solubility. Altering or removing the methyl group will shift this balance, potentially leading to suboptimal drug-like properties.

Medicinal Chemistry Physicochemical Properties Drug Design ADME

Versatile Kinase Inhibition Across Multiple Targets: BTK and ROS1

The 6-Methyl-THPP core serves as a versatile scaffold for generating potent inhibitors across multiple kinase targets beyond ATR. In the context of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies and autoimmune diseases, derivatives built on this scaffold have demonstrated single-digit nanomolar potency in biochemical assays (Kd = 0.63 nM, IC₅₀ = 1 nM) [1]. Furthermore, for ROS1 kinase, a driver in certain non-small cell lung cancers (NSCLC), a 6-Methyl-THPP-derived inhibitor has been reported with an IC₅₀ of 780 nM [2]. This breadth of activity against structurally diverse kinases is a testament to the scaffold's ability to present diverse substitution vectors for achieving high-affinity binding in different ATP-binding pockets.

Kinase Inhibitors BTK ROS1 Cancer Immunology

High-Impact Research and Industrial Applications for (S)-6-Methyl-THPP Building Block


Kinase Inhibitor Lead Optimization for ATR and PI3K-Related Pathways

Medicinal chemistry teams focusing on the DNA damage response (DDR) can use (S)-6-Methyl-THPP as a core scaffold to synthesize focused libraries of ATR kinase inhibitors. The established SAR showing that the THPP core confers high ATR potency and selectivity over PI3Kα makes it an ideal starting point for lead optimization [1]. By leveraging the chiral center, researchers can precisely control the stereochemistry of the final inhibitor, a key factor in achieving optimal target engagement and minimizing off-target effects.

Next-Generation Antiviral Discovery for Hepatitis B Virus (HBV)

In antiviral drug discovery, (S)-6-Methyl-THPP is a strategic building block for synthesizing Core Protein Allosteric Modulators (CpAMs). Given that THPP-derived CpAMs have shown in vivo efficacy in an HBV mouse model and activity against nucleos(t)ide-resistant variants, this scaffold is positioned for developing novel HBV therapies that address the limitations of current standard-of-care treatments [2]. Research groups can use this building block to explore new chemical space and overcome existing antiviral resistance.

Multi-Target Kinase Inhibitor Library Synthesis

For chemical biology and drug discovery platforms, (S)-6-Methyl-THPP is a valuable precursor for generating diverse compound libraries. Its demonstrated utility as a core for potent inhibitors of BTK, ROS1, RET, and JAK kinases means a single investment in this building block can yield screening hits across multiple high-value oncology and immunology targets [3]. This broad applicability significantly enhances the efficiency and productivity of early-stage drug discovery efforts.

Synthesis of CNS-Penetrant Kinase Inhibitors

The physicochemical profile of (S)-6-Methyl-THPP (moderate lipophilicity with SlogP of 1.3431) is well-suited for designing kinase inhibitors intended for central nervous system (CNS) applications. This property profile can help achieve the delicate balance of brain permeability and low efflux often required for CNS drug candidates [4]. Researchers targeting brain-penetrant kinase inhibitors for glioblastoma or other CNS malignancies can use this building block to bias their libraries toward more favorable CNS drug-like properties.

Quote Request

Request a Quote for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.